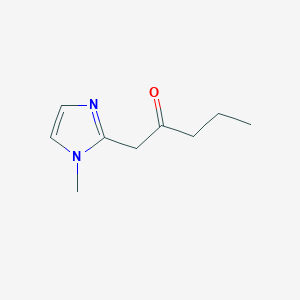
1-(1-Methyl-1h-imidazol-2-yl)pentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is an organic compound with the molecular formula C9H14N2O. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of potassium carbonate and anhydrous acetonitrile. The reaction mixture is stirred at room temperature overnight and monitored using thin-layer chromatography .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can yield different imidazole-based alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions include various imidazole derivatives, which can be further utilized in different applications .
科学研究应用
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
1-Methyl-2-trichloroacetylimidazole: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
1-Methyl-2-hydroxymethylimidazole:
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and versatility in various applications .
生物活性
1-(1-Methyl-1H-imidazol-2-yl)pentan-2-one is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes an imidazole ring, which is known for its biological significance. The presence of the carbonyl group in the pentanone structure enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds containing imidazole rings often exhibit significant biological activity through various mechanisms:
- Cytotoxicity : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been reported to activate caspases and alter the expression of proteins involved in apoptosis, such as Bcl-2 and Bax .
- Cell Cycle Arrest : The compound has been associated with cell cycle arrest at the G0/G1 phase, preventing cancer cells from proliferating. This effect has been documented in multiple studies involving various cancer cell lines .
Cytotoxicity Studies
A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MDA-MB-231 (Breast) | 3.26 ± 0.24 | Significant apoptosis induction |
| PC-3 (Prostate) | 5.00 ± 0.50 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 4.50 ± 0.30 | Inhibition of cell migration |
| MCF10A (Normal) | >10 | Minimal cytotoxicity observed |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated selective toxicity towards cancer cells while sparing normal epithelial cells, which is crucial for therapeutic applications.
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives in clinical settings:
- Study on MDA-MB-231 Cells : Treatment with derivatives similar to this compound led to significant apoptosis as confirmed by flow cytometry and staining techniques (e.g., DAPI and annexin V-FITC) .
- Prostate Cancer Research : In vitro studies indicated that imidazole-containing compounds could effectively reduce tumor growth in prostate cancer models by inducing apoptosis and inhibiting proliferation .
属性
IUPAC Name |
1-(1-methylimidazol-2-yl)pentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-8(12)7-9-10-5-6-11(9)2/h5-6H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBHXMMUIQCVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=NC=CN1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














